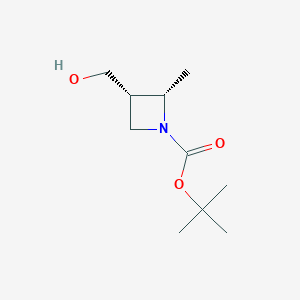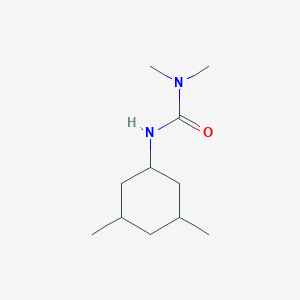
N'-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea typically involves the reaction of 3,5-dimethylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 3,5-Dimethylcyclohexylamine: This can be synthesized from 3,5-dimethylcyclohexanone through reductive amination.
Reaction with Dimethylcarbamoyl Chloride: The amine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.
Aplicaciones Científicas De Investigación
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dimethylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- N-(3,5-Dimethylcyclohexyl)-3-(1H-tetrazol-1-yl)-2-thiophenecarboxamide
Uniqueness
N’-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the dimethylurea moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
93004-55-8 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-(3,5-dimethylcyclohexyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H22N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h8-10H,5-7H2,1-4H3,(H,12,14) |
Clave InChI |
INUVICATYDGMCN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)NC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


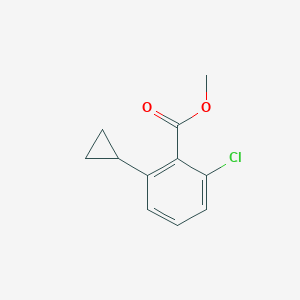

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)


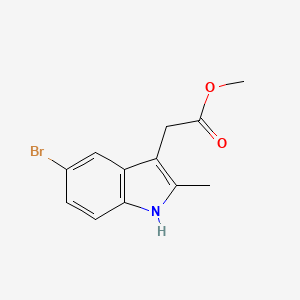
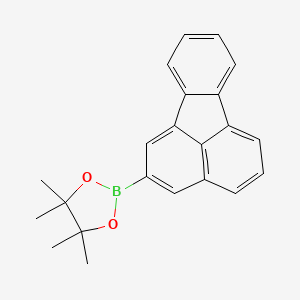
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

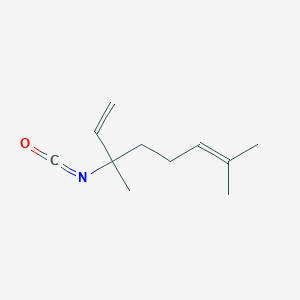
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
